ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate
Description
This compound features a central benzamido core linked to a 1-phenyl-1H-tetrazole moiety via a sulfanylmethyl (-SCH2-) bridge, with an ethyl ester group at the para position of the benzoate ring.
Properties
IUPAC Name |
ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-2-32-23(31)19-12-14-20(15-13-19)25-22(30)18-10-8-17(9-11-18)16-33-24-26-27-28-29(24)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNFWRMNDZGOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Core Functional Groups
- Target Compound : Contains a sulfanylmethyl (-SCH2-) linker between the benzamido and tetrazole groups.
- Analog 1: Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate (II-5b, ) uses an aminomethyl (-NHCH2-) linker instead of sulfanylmethyl.
- Analog 2: Methyl 4-({[1-(1-benzyl-1H-tetrazol-5-yl)pentyl]amino}methyl)benzoate (5f, ) has a longer aliphatic chain (pentyl) and an amino linker.
Substituent Variations
The 1-phenyl tetrazole in the target compound may enhance π-π stacking in biological targets compared to benzyl or cyclohexyl groups in analogs. The ethyl ester also increases metabolic stability relative to methyl esters .
Physicochemical Properties
Thermal Stability
| Compound | Melting Point (°C) |
|---|---|
| II-5b () | 155–160 |
| II-5c () | 188–192 |
| Target Compound (Inferred) | ~170–180* |
*Predicted based on ethyl ester’s bulkiness and phenyl group rigidity.
Solubility and Lipophilicity
HDAC Inhibition ()
- Aminomethyl Linkers (e.g., II-5b, 5e): Moderate HDAC6 selectivity due to zinc-binding amino groups.
- Sulfanylmethyl Linker (Target): Potential for enhanced selectivity via sulfur’s thiophilic interactions with HDAC active sites.
- Tetrazole Substituents : 1-Phenyl (target) vs. 1-benzyl (II-5b) may alter binding pocket accommodation, affecting IC50 values.
Metabolic Stability
- Ethyl Ester (Target) : Slower hydrolysis than methyl esters (e.g., compound 49 in ), prolonging half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
